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Abstract
Proteolysis-targeting chimeras (PROTACs) are an emergent therapeutic modality that utilizes

the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1] The efficacy

of these heterobifunctional molecules is critically dependent on the chemical linker that

connects the target-binding and E3-ligase-binding ligands.[2][3] This application note provides

a comprehensive, in-depth guide to the structural verification and analysis of "BnOH-NH-bis-
(C2-S)-propane-O-isoprene ester," commonly known as PROTAC Linker 29 (CAS 2448704-

23-0), using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a suite of detailed

protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, designed for

researchers, chemists, and drug development professionals. The causality behind experimental

choices is explained, and a full, predicted dataset is provided to guide the unambiguous

structural elucidation of this complex molecule.
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PROTAC Linker 29 is a molecule designed for the synthesis of PROTACs, featuring a diverse

array of functional groups including a 1,4-disubstituted aromatic ring, a benzylic alcohol, a

carbamate, two thioether linkages, and a terminal methacrylate ester. The non-systematic

common name can be ambiguous; therefore, this guide is based on the verified chemical

structure corresponding to CAS number 2448704-23-0 and molecular formula C₁₉H₂₇NO₄S₂.

The structural complexity, with multiple heteroatoms and flexible chains, presents a significant

analytical challenge. Simple 1D NMR spectra can be crowded and difficult to interpret

definitively. A multi-dimensional NMR strategy is therefore not just advantageous, but essential

for complete and unambiguous structural verification and purity assessment. This note provides

the framework for such a strategy.

Figure 1: Structure of PROTAC Linker 29 with atom numbering for NMR assignments.

Foundational Principles: A Multi-faceted NMR
Approach
A combination of 1D and 2D NMR experiments is required to solve the structure by assembling

its constituent parts.

¹H NMR Spectroscopy: This is the starting point for assessing the number of unique proton

environments, their relative ratios (via integration), and their immediate neighboring protons

(via spin-spin coupling). Key regions to analyze include the aromatic, vinyl, and various

aliphatic signals deshielded by adjacent heteroatoms (O, N, S).

¹³C NMR and DEPT-135: Provides a count of all unique carbon atoms. The broad chemical

shift range helps to identify carbonyls, aromatic/vinyl carbons, and aliphatic carbons. A

DEPT-135 experiment is crucial as it differentiates carbon types: CH/CH₃ signals appear

positive, while CH₂ signals are negative, and quaternary carbons are absent. This simplifies

assignments significantly.

2D COSY (COrrelation SpectroscopY): This experiment maps out all proton-proton couplings

within 3 bonds (³JHH). It is the primary tool for identifying contiguous spin systems, such as

the protons in the A-B pattern of the aromatic ring and the coupled -CH₂-CH₂- fragments of

the linker chains.
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2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates

each proton signal directly to the carbon signal it is attached to (¹JCH). It allows for the

confident assignment of carbon resonances for all protonated carbons, effectively mapping

the ¹H spectrum onto the ¹³C spectrum.

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical

experiment for elucidating the complete structure of a complex molecule like this linker. It

reveals correlations between protons and carbons over two and three bonds (²JCH and

³JCH). These long-range correlations are the "glue" that connects the independent spin

systems identified by COSY. For example, HMBC can connect the aromatic ring to the

carbamate carbonyl, and the methacrylate protons to the central part of the linker, confirming

the entire molecular framework.
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Figure 2: Recommended workflow for the complete NMR analysis of PROTAC Linker 29.
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Experimental Protocols
Protocol A: Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data. Poor sample quality can

lead to broad lines and artifacts that obscure true signals.

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its

ability to dissolve a wide range of organic compounds and its relatively clean spectral

window.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable

alternative, though its viscosity may lead to slightly broader lines.

Sample Concentration:

For ¹H and 2D COSY NMR, dissolve 5-10 mg of the purified linker in 0.6 mL of deuterated

solvent.

For ¹³C and other 2D experiments (HSQC, HMBC), a higher concentration of 15-25 mg in

0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time,

given the low natural abundance of the ¹³C isotope.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as

the chemical shift reference (0.00 ppm for both ¹H and ¹³C).

Filtration and Transfer: Prepare the sample in a small glass vial. Once fully dissolved, filter

the solution through a pipette containing a small, tightly packed plug of glass wool directly

into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that

can ruin magnetic field homogeneity and spectral resolution.[6]

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-

0.7 mL), which covers the detection region of the NMR coil.

Protocol B: NMR Data Acquisition
The following parameters are provided for a 500 MHz spectrometer and should be adapted as

needed for other field strengths.
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Experime

nt

Pulse

Program

Spectral

Width

(ppm)

Acquisitio

n Time (s)

Relaxation

Delay (s)

Number of

Scans
Rationale

¹H zg30 12 ~4 2 16

Standard

proton

experiment

for quick

survey and

high

resolution.

¹³C zgpg30 220 ~1.5 2 1024

Proton-

decoupled

for singlet

peaks. A 2s

delay

ensures

relaxation

for most

carbons.

DEPT-135 dept135 220 ~1.5 2 512

Differentiat

es CH/CH₃

(up) from

CH₂

(down)

carbons.

COSY cosygpqf 12 x 12 ~0.2 2 8

Identifies

H-H spin

systems.

Gradient

selection

reduces

artifacts.

HSQC hsqcedetg

psisp2.2

12 (F2) x

220 (F1)

~0.15 2 16 Phase-

edited to

distinguish
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CH/CH₃

from CH₂

signals by

sign.

HMBC
hmbcgpnd

qf

12 (F2) x

220 (F1)
~0.2 2 32

Optimized

for 8 Hz

long-range

coupling to

connect

fragments.

Protocol C: Data Processing
Modern NMR software can automate much of this process, but manual checking is essential for

high-quality results.

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

Phasing and Baseline Correction: Manually adjust the phase of the transformed spectrum to

ensure all peaks are in pure absorption mode. Apply an automatic baseline correction

algorithm to ensure a flat baseline for accurate integration.

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference

the ¹³C spectrum using the same TMS signal.

Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate

them. Normalize the integration values to a known number of protons (e.g., the two protons

of the C19 vinyl group).

Predicted Data and Interpretation
The following tables provide predicted chemical shifts and assignments based on established

NMR principles and data for similar functional groups.[4][7]

Table 1: Predicted ¹H NMR Data for PROTAC Linker 29 (500 MHz, CDCl₃)
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Atom # Assignment
Predicted δ

(ppm)
Multiplicity Integration J (Hz)

H2, H6
Aromatic
CH

7.35 d 2H ~8.5

H3, H5 Aromatic CH 7.28 d 2H ~8.5

H7 Ar-CH₂-OH 4.68 s 2H -

H-N1
Carbamate

NH
6.5-7.5 br s 1H -

H-O1 Alcohol OH 1.5-2.5 br s 1H -

H9
-O-CH₂-CH₂-

S-
4.30 t 2H ~6.5

H10
-O-CH₂-CH₂-

S-
2.95 t 2H ~6.5

H12, H13 -C(CH₃)₂- 1.45 s 6H -

H14
-S-CH₂-CH₂-

O-
2.80 t 2H ~6.0

H15
-S-CH₂-CH₂-

O-
4.40 t 2H ~6.0

H19a
=CH₂ (trans

to C=O)
6.12 s 1H -

H19b
=CH₂ (cis to

C=O)
5.58 s 1H -

| H18 | =C-CH₃ | 1.95 | s | 3H | - |

Table 2: Predicted ¹³C NMR Data for PROTAC Linker 29 (125 MHz, CDCl₃)
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Atom # Assignment Predicted δ (ppm) DEPT-135

C16 Ester C=O 167.2 Absent

C8 Carbamate C=O 154.5 Absent

C4 Aromatic C-N 139.0 Absent

C17 Methacrylate =C(CH₃) 136.5 Absent

C1 Aromatic C-CH₂OH 135.8 Absent

C2, C6 Aromatic CH 128.5 Positive

C19 Methacrylate =CH₂ 126.0 Negative

C3, C5 Aromatic CH 119.0 Positive

C7 Ar-CH₂-OH 64.8 Negative

C15 -CH₂-CH₂-O- 64.2 Negative

C9 -O-CH₂-CH₂-S- 63.5 Negative

C11 -S-C(CH₃)₂-S- 48.0 Absent

C14 -S-CH₂-CH₂-O- 31.5 Negative

C10 -O-CH₂-CH₂-S- 30.8 Negative

C12, C13 -C(CH₃)₂- 25.5 Positive

| C18 | =C-CH₃ | 18.3 | Positive |

Structural Elucidation Walkthrough
Identify Spin Systems (COSY):

A cross-peak between the doublets at ~7.35 and ~7.28 ppm confirms the coupled

aromatic protons (H2/H6 with H3/H5).

A cross-peak between the triplets at ~4.30 (H9) and ~2.95 ppm (H10) establishes the first

-CH₂-CH₂- fragment.
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A cross-peak between the triplets at ~2.80 (H14) and ~4.40 ppm (H15) establishes the

second -CH₂-CH₂- fragment.

Assign Directly Attached Carbons (HSQC):

Use the HSQC spectrum to correlate every signal in Table 1 to its corresponding carbon in

Table 2. For example, the proton signal at 4.68 ppm (H7) will show a cross-peak to the

carbon signal at 64.8 ppm (C7).

Connect the Fragments (HMBC):

This is the final and most crucial step. Key expected correlations are illustrated in Figure 3.

Aromatic to Carbamate: A correlation from the NH proton (H-N1) to the aromatic carbon

C4, and from the aromatic protons H3/H5 to the carbamate carbonyl C8 (~154.5 ppm) will

link the phenyl ring to the carbamate.

Carbamate to Linker Chain 1: A correlation from the H9 protons (~4.30 ppm) to the

carbamate carbonyl C8 confirms the -O-C9- connection.

Chain 1 to Central Core: A correlation from the H10 protons (~2.95 ppm) to the quaternary

carbon C11 (~48.0 ppm) connects the first chain.

Central Core to Chain 2: Correlations from the gem-dimethyl protons H12/H13 (~1.45

ppm) to both C11 and the carbons of the adjacent chains (C10 and C14) confirm the

central >C(CH₃)₂ structure.

Chain 2 to Methacrylate: A crucial correlation from the H15 protons (~4.40 ppm) to the

ester carbonyl C16 (~167.2 ppm) connects the second chain to the terminal ester group.

Methacrylate Confirmation: Correlations from the vinyl protons H19 (~6.12/5.58 ppm) and

the methyl protons H18 (~1.95 ppm) to the ester carbonyl C16 and the vinyl quaternary

carbon C17 will confirm the entire methacrylate substructure.
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Figure 3: Key HMBC Correlations for Structural Assembly
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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